N-(Trimethylsilyl)benzenesulfinamide
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Overview
Description
N-(Trimethylsilyl)benzenesulfinamide is an organosulfur compound that features a sulfinamide functional group attached to a trimethylsilyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Trimethylsilyl)benzenesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, which facilitates the formation of the sulfur-nitrogen bond . Another approach involves the condensation of sulfinyl chlorides with amines, although this method can be challenging due to the instability and corrosiveness of sulfinyl chlorides .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available and low-cost starting materials, such as thiols and amines. The oxidative coupling method is preferred due to its efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
N-(Trimethylsilyl)benzenesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfides, and substituted derivatives of this compound .
Scientific Research Applications
N-(Trimethylsilyl)benzenesulfinamide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosulfur compounds.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(Trimethylsilyl)benzenesulfinamide exerts its effects involves the interaction of the sulfinamide group with various molecular targets. The sulfur-nitrogen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Trimethylsilyl)benzenesulfinamide include:
Sulfenamides: These compounds also contain sulfur-nitrogen bonds and are used in similar applications.
Sulfonamides: These compounds are widely used in medicinal chemistry and have similar reactivity.
Sulfinamides: These compounds are structurally similar and share many of the same chemical properties.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
61511-61-3 |
---|---|
Molecular Formula |
C9H15NOSSi |
Molecular Weight |
213.37 g/mol |
IUPAC Name |
N-trimethylsilylbenzenesulfinamide |
InChI |
InChI=1S/C9H15NOSSi/c1-13(2,3)10-12(11)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
YZGGIYJYOMYTCG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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